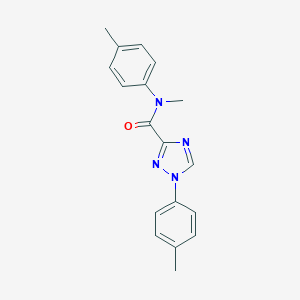
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as MBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBT is a triazole derivative that has been synthesized by several methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to inhibit the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotective effects, and immunomodulatory effects. N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its high solubility in water and its ability to inhibit the growth of cancer cell lines. However, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also has limitations, including its low stability in solution and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, the development of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide analogs with improved potency and selectivity may lead to the development of more effective treatments for cancer, neurodegenerative diseases, and autoimmune diseases.
In conclusion, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized by several methods, including the reaction of 4-methylbenzylamine with N-methylisatoic anhydride in the presence of triethylamine and acetonitrile, or by the reaction of 4-methylbenzylamine with 3,4-dimethylisocyanate in the presence of triethylamine and acetonitrile. The yield of N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide varies depending on the synthesis method used.
Applications De Recherche Scientifique
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In immunology, N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have immunomodulatory effects and may have potential applications in the treatment of autoimmune diseases.
Propriétés
Nom du produit |
N-methyl-N,1-bis(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H18N4O |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-methyl-N,1-bis(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-13-4-8-15(9-5-13)21(3)18(23)17-19-12-22(20-17)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |
Clé InChI |
VRUMSKFUBKEOMT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)
![methyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278871.png)

![1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278877.png)

![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278881.png)